Cas no 1803562-92-6 (N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)

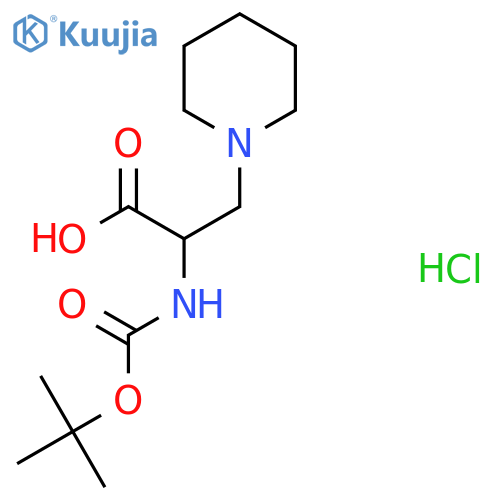

1803562-92-6 structure

商品名:N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- AKOS033752143

- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoic acid;hydrochloride

- 1803562-92-6

- N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride

- 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride

- EN300-209258

- Z2050687826

- N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride

-

- インチ: 1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)14-10(11(16)17)9-15-7-5-4-6-8-15;/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17);1H

- InChIKey: WIAQYQLFSJINJF-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C(NC(C(=O)O)CN1CCCCC1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 308.1502850g/mol

- どういたいしつりょう: 308.1502850g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 319

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.9Ų

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-209258-0.25g |

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |

1803562-92-6 | 95% | 0.25g |

$383.0 | 2023-09-16 | |

| Enamine | EN300-209258-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |

1803562-92-6 | 95% | 1g |

$770.0 | 2023-06-08 | |

| Enamine | EN300-209258-0.1g |

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |

1803562-92-6 | 95% | 0.1g |

$268.0 | 2023-09-16 | |

| TRC | B816988-100mg |

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride |

1803562-92-6 | 100mg |

$ 316.00 | 2023-04-18 | ||

| 1PlusChem | 1P01BAXO-500mg |

N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |

1803562-92-6 | 95% | 500mg |

$805.00 | 2024-06-18 | |

| Aaron | AR01BB60-1g |

N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |

1803562-92-6 | 95% | 1g |

$1084.00 | 2025-02-14 | |

| 1PlusChem | 1P01BAXO-1g |

N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |

1803562-92-6 | 95% | 1g |

$1014.00 | 2024-06-18 | |

| 1PlusChem | 1P01BAXO-250mg |

N-(tert-butoxycarbonyl)-3-piperidin-1-ylalanine hydrochloride |

1803562-92-6 | 95% | 250mg |

$536.00 | 2024-06-18 | |

| Enamine | EN300-209258-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |

1803562-92-6 | 95% | 0.5g |

$601.0 | 2023-09-16 | |

| Enamine | EN300-209258-5g |

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride |

1803562-92-6 | 95% | 5g |

$2235.0 | 2023-09-16 |

N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1803562-92-6 (N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride) 関連製品

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量